molecular formula C8H3BrCl2N2O2 B13570574 7-Bromo-6,8-dichloroquinazoline-2,4-diol

7-Bromo-6,8-dichloroquinazoline-2,4-diol

Cat. No.: B13570574
M. Wt: 309.93 g/mol
InChI Key: XBUYLBHHUGBGBI-UHFFFAOYSA-N
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Description

Significance of Quinazoline (B50416) Ring Systems in Chemical Research

The quinazoline ring is considered a "privileged structure" in drug discovery, as it is a key component in numerous bioactive molecules. nih.govnih.gov Its derivatives are investigated for a wide array of pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities. nih.govnih.govnih.gov

The journey of quinazoline chemistry began in the late 19th century. The name "quinazoline" was first proposed by Widdege in 1887. nih.govresearchgate.net Foundational synthetic work was established shortly after, with August Bischler and Lang reporting the first synthesis in 1895 via the decarboxylation of quinazoline-2-carboxylic acid. mdpi.comwikipedia.org Another early synthesis was reported by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine. wikipedia.org The first synthesis of a quinazolinone derivative is noted to have occurred as early as 1869, involving the reaction of anthranilic acid and cyanide. researchgate.net These pioneering efforts laid the groundwork for the extensive exploration of quinazoline derivatives that continues to this day.

The chemical space occupied by quinazolines is vast and diverse. The core is found in over 150 naturally occurring alkaloids and serves as a scaffold for countless synthetic compounds. nih.govmdpi.com The quinazoline ring's structure allows for substitutions at multiple positions, with modifications at positions 2, 3, 4, 6, and 8 being particularly significant for altering its biological and chemical properties. nih.govresearchgate.netnih.gov This structural flexibility has led to the development of a wide range of derivatives, from simple substituted quinazolines to complex, fused polycyclic systems. mdpi.com Researchers have successfully created hybrid molecules by linking the quinazoline scaffold to other pharmacologically active groups like piperazine, furan, and indole, further expanding its chemical diversity. mdpi.comnih.gov

Role of Halogen Substitution in Quinazoline Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinazoline framework is a critical strategy in modern medicinal chemistry. rsc.org Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net

Halogen atoms exert a significant influence on the electronic landscape of the quinazoline ring. Due to their electronegativity and size, they can alter the molecule's dipole moment and spatial extent. nih.gov This modification of electronic properties can enhance interactions with biological macromolecules. For instance, studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that halogen substitution on the benzene (B151609) ring increases binding affinity to human serum albumin (HSA), an effect that grows with the atomic number of the halogen. mdpi.comresearchgate.net This enhanced binding is attributed to increased hydrophobic and steric interactions. researchgate.net

From a synthetic standpoint, halogens serve as versatile handles for cross-coupling reactions. The reactivity of carbon-halogen bonds in such reactions typically follows the order C-I > C-Br >> C-Cl, allowing for selective chemical transformations on polyhalogenated quinazolines. mdpi.comnih.gov However, the C4-Cl bond on the quinazoline ring is an exception; it is highly activated due to the "α-nitrogen effect," making it more reactive than other chloro or even bromo substituents on the benzene portion of the scaffold. mdpi.comnih.gov

Table 1: Properties of Halogens This interactive table summarizes key properties of halogen elements frequently used in quinazoline chemistry.

Halogen Atomic Number Electronegativity (Pauling Scale) Atomic Radius (Å) Hydrophobic Parameter (π)
Fluorine (F) 9 3.98 0.64 0.14
Chlorine (Cl) 17 3.16 0.99 0.71
Bromine (Br) 35 2.96 1.14 0.86

Data sourced from research on halogen-substituent effects. researchgate.netlibretexts.org

The precise placement of halogens on the quinazoline scaffold is a key element of rational drug design. Structure-activity relationship (SAR) studies have revealed that the presence of halogens at specific positions can significantly enhance biological activity. For example, halogen atoms at the 6 and 8 positions of the quinazolinone ring have been shown to improve antimicrobial properties. nih.gov In the field of oncology, many FDA-approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are 4-anilinoquinazoline (B1210976) derivatives where halogen substitution on the anilino ring is crucial for their inhibitory activity against the epidermal growth factor receptor (EGFR). rsc.orgnih.gov The differential reactivity of various halogen substituents allows for sequential and site-selective synthesis, enabling the construction of complex, polysubstituted quinazoline derivatives. mdpi.com

Contextualization of 7-Bromo-6,8-dichloroquinazoline-2,4-diol (B6180057) within Contemporary Heterocyclic Chemistry Research

The specific compound, this compound, represents a highly halogenated member of the quinazoline family. While detailed research on this exact molecule is not widely available in published literature, its structure is emblematic of scaffolds designed for further chemical elaboration. The presence of three halogen atoms—one bromine and two chlorine—at distinct positions on the benzene ring makes it a potentially valuable synthetic intermediate.

Table 2: Chemical Identity of this compound and Related Compounds This interactive table provides available data for the subject compound and structurally similar halogenated quinazolines.

Compound Name Molecular Formula CAS Number Key Structural Features
This compound Not Available Not Available Dione (B5365651); 1 Bromo, 2 Chloro
7-bromo-2,4-dichloroquinazoline C₈H₃BrCl₂N₂ 959237-68-4 Dichloro; 1 Bromo
7-Bromo-2,4-dichloro-6,8-difluoroquinazoline Not Available 2248318-27-4 Dichloro; 1 Bromo, 2 Fluoro

Data sourced from chemical supplier databases. chemicalbook.comachemblock.combldpharm.comsynquestlabs.com

The "2,4-diol" nomenclature indicates the presence of two hydroxyl groups on the pyrimidine (B1678525) ring, suggesting it exists in the quinazoline-2,4-dione tautomeric form, a stable arrangement within the quinazolinone class. nih.gov The strategic importance of such a molecule in contemporary research lies in its potential as a building block. Chemists can leverage the different reactivities of the bromo and chloro substituents to perform selective cross-coupling reactions, sequentially adding different molecular fragments to build more complex and functionally diverse molecules. This positions this compound as a precursor for creating libraries of novel compounds for screening in drug discovery and materials science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3BrCl2N2O2

Molecular Weight

309.93 g/mol

IUPAC Name

7-bromo-6,8-dichloro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H3BrCl2N2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15)

InChI Key

XBUYLBHHUGBGBI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)Cl)NC(=O)NC2=O

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 6,8 Dichloroquinazoline 2,4 Diol and Its Precursors

Retrosynthetic Analysis of the 7-Bromo-6,8-dichloroquinazoline-2,4-diol (B6180057) Scaffold

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.

The most logical retrosynthetic disconnection of the this compound (I) involves breaking the two C-N bonds of the pyrimidine (B1678525) ring. This approach simplifies the complex heterocyclic structure into a more accessible, polysubstituted anthranilic acid derivative. This primary disconnection points to a key precursor: 2-amino-4-bromo-3,5-dichlorobenzoic acid (II) . The quinazoline-2,4-dione ring can then be formed in a cyclocondensation reaction from this anthranilic acid derivative, for instance, by reaction with urea (B33335) or a related C1 synthon.

Further disconnection of the key precursor (II) involves the sequential removal of the halogen and amino functionalities, leading back to a simpler aromatic starting material. The synthesis of such a polyhalogenated anthranilic acid is non-trivial and would likely involve a multi-step sequence starting from a less substituted benzene (B151609) derivative.

Retrosynthetic analysis of this compound
Figure 1: Proposed retrosynthetic pathway for this compound.

The synthesis of the target molecule requires precise control over the introduction of three halogen atoms at specific positions on the benzene ring. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regiochemical outcome of electrophilic halogenation reactions.

The amino group in anthranilic acid is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The interplay of these directing effects, along with the influence of already present halogen substituents, must be carefully considered when planning the halogenation sequence. It is often more practical to introduce the desired halogenation pattern onto the aniline (B41778) or benzoic acid precursor before the cyclization to form the quinazoline (B50416) ring, as direct and selective halogenation of the quinazoline-2,4-dione scaffold at the 6, 7, and 8 positions is challenging.

The dihydroxylation to form the quinazoline-2,4-diol is inherent to the cyclization of an anthranilic acid with a urea equivalent, which directly furnishes the dione (B5365651) tautomer.

Synthesis of the Core Quinazoline-2,4-dione Framework

The quinazoline-2,4(1H,3H)-dione skeleton is a common motif in medicinal chemistry, and numerous synthetic methods have been developed for its construction.

The most prevalent and straightforward method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the cyclization of anthranilic acid or its derivatives. A common approach is the reaction of an anthranilic acid with urea upon heating, which provides the quinazoline-2,4-dione directly. Similarly, reaction with isocyanates or carbamates can also yield the desired heterocyclic core.

Starting MaterialReagentConditionsProduct
Anthranilic AcidUreaHeatingQuinazoline-2,4(1H,3H)-dione
Anthranilic AcidIsocyanateVaries3-Substituted quinazoline-2,4(1H,3H)-dione
AnthranilamidePhosgene (B1210022) or equivalentBaseQuinazoline-2,4(1H,3H)-dione

This table presents common methods for the synthesis of the quinazoline-2,4-dione core.

For the synthesis of the target molecule, the cyclocondensation of the proposed precursor, 2-amino-4-bromo-3,5-dichlorobenzoic acid, with urea would be the most direct approach to assemble the 7-bromo-6,8-dichloroquinazoline-2,4-dione core.

While the use of anthranilic acid derivatives is the most common strategy, other methods have been developed for the synthesis of the quinazoline-2,4-dione framework. These can be particularly useful when the required substituted anthranilic acid is not readily accessible.

One such alternative involves the reaction of 2-aminobenzonitriles with carbon dioxide, often catalyzed by ionic liquids. This method offers a greener approach by utilizing CO2 as a C1 source. Another pathway proceeds via the rearrangement of N-acylisatins.

PrecursorReagentsKey Features
2-AminobenzonitrileCO2, Ionic LiquidGreen chemistry, utilization of CO2
IsatinAcylating agent, then rearrangementAccess to diverse substitution patterns
2-HalobenzoatesUreas, Palladium catalystCross-coupling approach

This table highlights alternative synthetic routes to the quinazoline-2,4-dione framework.

Introduction of Halogen Substituents: Bromination and Chlorination Strategies

The successful synthesis of this compound is critically dependent on the strategies employed for the introduction of the bromine and chlorine atoms. As previously mentioned, the most reliable approach is to construct the quinazoline ring from a pre-halogenated anthranilic acid.

The synthesis of 2-amino-4-bromo-3,5-dichlorobenzoic acid would likely start from a simpler, commercially available aniline or benzoic acid derivative. A plausible, though challenging, synthetic sequence could involve:

Nitration of a substituted toluene (B28343) to introduce a nitro group, which can later be reduced to the required amine.

Halogenation steps (chlorination and bromination) at specific stages, guided by the directing effects of the existing substituents. For instance, the amino group is a powerful ortho-, para-director, while the carboxyl and nitro groups are meta-directors. Halogens themselves are ortho-, para-directing but deactivating.

Oxidation of the methyl group of a toluene derivative to a carboxylic acid.

Reduction of the nitro group to an amine.

Direct halogenation of the quinazoline-2,4-dione scaffold is generally less predictable and can lead to a mixture of products. However, under carefully controlled conditions with specific halogenating agents, some degree of regioselectivity can be achieved. The existing amide groups in the quinazoline-2,4-dione ring are deactivating and would direct incoming electrophiles. The precise outcome would depend on the interplay of electronic and steric factors.

Halogenating AgentSubstrateTypical Regioselectivity
N-Bromosuccinimide (NBS)Activated aromatic ringsOften para to the activating group
N-Chlorosuccinimide (NCS)Activated aromatic ringsOften para to the activating group
Molecular Bromine (Br2)Aromatic compoundsLess selective, often requires a catalyst
Molecular Chlorine (Cl2)Aromatic compoundsLess selective, often requires a catalyst

This table lists common halogenating agents and their general reactivity.

Regioselective Halogenation on the Benzene Moiety of Quinazoline Precursors

The precise placement of bromo and chloro substituents on the benzene ring of the quinazoline core is a significant synthetic challenge. The electronic nature of the quinazolinone system and the directing effects of existing substituents guide the regioselectivity of electrophilic halogenation.

The introduction of a bromine atom specifically at the C7 position of a quinazoline precursor that is already substituted can be complex due to competing directive effects. A plausible strategy involves the bromination of a pre-formed quinazolinone. For instance, the direct halogenation of 2,3-dihydro-4(1H)-quinazolinones with N-bromosuccinimide (NBS) or bromine in the presence of a base like triethylamine (B128534) has been reported to yield 6,8-dibromo derivatives. semanticscholar.org While this demonstrates the feasibility of direct bromination on the quinazoline ring, achieving specific C7 bromination on a 6,8-dichloro-substituted ring would depend on the specific electronic and steric environment.

Alternatively, the synthesis can commence from a pre-brominated anthranilic acid derivative. For example, the synthesis of 5-bromoanthranilic acid can be achieved by the reaction of anthranilic acid with N-bromosuccinimide (NBS). nih.gov This brominated precursor can then be subjected to further chlorination and cyclization steps. The synthesis of a 7-bromo-substituted quinazolinone would necessitate starting with a 4-bromoanthranilic acid derivative.

A general protocol for the bromination of a substituted anthranilic acid is presented in the table below.

ReactantReagentSolventConditionsProductYield
Anthranilic acidN-Bromosuccinimide (NBS)AcetonitrileNot specified5-Bromoanthranilic acidNot specified

Achieving dichlorination at the C6 and C8 positions requires careful selection of chlorinating agents and reaction conditions. Direct chlorination of the quinazolinone ring system is a potential route. The reaction of 2,3-dihydro-4(1H)-quinazolinones with N-chlorosuccinimide (NCS) in chloroform (B151607) has been shown to produce a mixture of mono- and di-chlorinated products, including those substituted at the C6 and C8 positions. semanticscholar.org The regioselectivity is influenced by the substituents already present on the quinazoline ring.

A more controlled approach involves the synthesis and cyclization of a di-chlorinated anthranilic acid precursor. For example, the synthesis of 2-amino-3,5-dichlorobenzoic acid can be a starting point. Subsequent bromination and cyclization would then lead to the desired halogenation pattern. The synthesis of polyhalogenated anthranilic acids often involves a multi-step sequence of nitration, reduction, and halogenation of a suitable benzoic acid derivative. google.com

The table below summarizes a general method for the chlorination of a substituted 2-aminobenzoic acid.

ReactantReagentSolventConditionsProductYield
2-Amino-3-methylbenzoic acidN-Chlorosuccinimide (NCS), Benzoyl peroxideNot specifiedNot specified2-Amino-3-methyl-5-chlorobenzoic acid63.0-68.4%

Conversion of Hydroxyl to Halogen at C2 and C4 Positions (via 2,4-dichloroquinazoline (B46505) intermediates)

The 2,4-dihydroxy tautomer of the target compound is in equilibrium with the quinazoline-2,4(1H,3H)-dione. This dione can be converted to the highly reactive 2,4-dichloroquinazoline intermediate, a versatile precursor for further functionalization. This conversion is typically achieved by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline. researchgate.net

The reaction proceeds through the formation of a Vilsmeier-Haack type reagent which facilitates the substitution of the hydroxyl groups with chlorine atoms. This transformation is crucial as the chlorine atoms at the C2 and C4 positions are excellent leaving groups for subsequent nucleophilic substitution reactions.

Below is a data table summarizing typical conditions for the chlorination of quinazoline-2,4-diones.

Starting MaterialReagentCatalystSolventConditionsProduct
Quinazoline-2,4(1H,3H)-dionePhosphorus oxychloride (POCl₃)N,N-DimethylanilineNeat or high-boiling solventReflux2,4-Dichloroquinazoline
6-Iodo-2-(4-methoxyphenyl)quinazolin-4(3H)-oneThionyl chloride (SOCl₂)DMFNeat or high-boiling solventReflux, 2 h4-Chloro-6-iodo-2-(4-methoxyphenyl)quinazoline

Halogen Exchange Reactions and Their Synthetic Utility

Halogen exchange reactions, such as the Finkelstein reaction, can be a valuable tool in the synthesis of complex halogenated quinazolines, allowing for the introduction of different halogen atoms at specific positions. While less common for aryl chlorides, under specific catalytic conditions, it is possible to exchange one halogen for another. For instance, a chloro group might be exchanged for a bromo or iodo group, which can be more reactive in certain cross-coupling reactions. The reactivity of halogens on the quinazoline ring generally follows the order I > Br > Cl, making the more reactive halogens useful for selective functionalization.

The utility of such reactions lies in the ability to fine-tune the reactivity of the quinazoline scaffold for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in the construction of more complex molecular architectures.

Advanced Synthetic Strategies for Complex Quinazoline Architectures

To streamline the synthesis of highly substituted quinazolines and improve efficiency, advanced synthetic strategies such as multi-component reactions are increasingly employed.

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex heterocyclic scaffolds like quinazolines in a single step from three or more starting materials. beilstein-journals.orgresearchgate.net These reactions allow for the rapid generation of molecular diversity and can be used to construct the quinazoline core with various substituents in a convergent manner.

For example, a common MCR for quinazoline synthesis involves the condensation of an anthranilic acid derivative, an aldehyde, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). While specific examples leading to the 7-bromo-6,8-dichloro substitution pattern are not prevalent, the general methodology provides a framework for the potential one-pot synthesis of related structures by utilizing appropriately substituted starting materials. The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that has been successfully applied to the synthesis of polycyclic quinazolinones. beilstein-journals.orgresearchgate.net

The table below illustrates a general scheme for a multi-component synthesis of a quinazolinone derivative.

Component 1Component 2Component 3Catalyst/ConditionsProduct Type
Isatoic AnhydrideAmineAldehydeGluconic acid aqueous solution2,3-Dihydroquinazolin-4(1H)-one
2-AminobenzimidazoleAldehydeDimedoneSulfonic acid functionalized nano-porous silica (B1680970) (SBA-Pr-SO₃H), solvent-freeBenzimidazo-quinazolinone

Metal-Catalyzed Coupling Reactions in Quinazoline Synthesis

Transition-metal-catalyzed reactions are indispensable tools for the synthesis of pharmaceuticals and complex organic molecules, including the quinazoline scaffold. nih.govnih.gov These methods facilitate the formation of carbon-carbon and carbon-heteroatom bonds, streamlining the construction of the bicyclic quinazoline system from readily available starting materials. nih.govmdpi.com Over the past few decades, a significant number of protocols utilizing various transition metals have been developed for this purpose. nih.govnih.gov

Halogenated quinazolines are particularly valuable intermediates as the carbon-halogen bond serves as a handle for further functionalization through cross-coupling reactions. mdpi.com The reactivity order for halogens in these reactions is typically C-I > C-Br >> C-Cl, which allows for selective transformations on polysubstituted rings. mdpi.com

Palladium (Pd) Catalysis: Palladium catalysts are widely used for their efficiency and broad substrate scope in forming C-N bonds for heterocycle synthesis. mdpi.com Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful methods for constructing carbosubstituted quinazolines. mdpi.com For instance, Pd(OAc)₂ has been used to catalyze the intramolecular aryl C(sp²)-H amidination to form the quinazoline ring. mdpi.com

Copper (Cu) Catalysis: As an inexpensive and earth-abundant metal, copper is an attractive catalyst. nih.gov Copper-catalyzed protocols, such as the Ullmann-type coupling, have been successfully applied to quinazoline synthesis. nih.gov For example, 2-bromophenyl methylamines can react with amides in the presence of a copper(I) catalyst to yield quinazolines. nih.gov One-pot tandem reactions catalyzed by CuBr have also been developed, starting from 1-(2-halophenyl)methanamines and amidines. mdpi.com

Nickel (Ni) Catalysis: Nickel-catalyzed reactions provide an efficient and cost-effective alternative to palladium. Acceptorless dehydrogenative coupling (ADC) is a notable atom-economical strategy where Ni(II) catalysts are used for the synthesis of quinazolines from precursors like 2-aminobenzylamines and alcohols, or 2-aminobenzylalcohols and nitriles. nih.govacs.org This approach avoids the need for stoichiometric oxidants, producing hydrogen gas as the main byproduct. acs.org

Other Transition Metals: Other metals, including cobalt, iron, and manganese, have also been employed in quinazoline synthesis. mdpi.comresearchgate.net Cobalt catalysts can facilitate the dehydrogenative synthesis of quinazolines from 2-aminoaryl alcohols and nitriles under ligand-free conditions. mdpi.comresearchgate.net Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with amides offers an environmentally benign route. researchgate.netfrontiersin.org Similarly, Mn(I)-catalyzed direct synthesis of quinazolines through an ADC strategy has been reported. nih.govmdpi.com

Catalyst SystemReaction TypeStarting MaterialsKey FeaturesReference
Pd(OAc)₂Intramolecular C-H AmidinationN-ArylbenzimidamidesEfficient C-N bond formation for ring closure. mdpi.com
Cu(I) salts (e.g., CuI, CuBr)Ullmann-type Coupling / Tandem Reaction2-Bromophenyl methylamines + AmidesUtilizes an inexpensive, earth-abundant metal. nih.govmdpi.com
Ni(II) ComplexesAcceptorless Dehydrogenative Coupling (ADC)2-Aminobenzyl alcohols + Amides/NitrilesAtom-economical process, produces H₂ as byproduct. nih.govacs.org
Co(OAc)₂·4H₂ODehydrogenative Annulation2-Aminoaryl alcohols + NitrilesEmploys an earth-abundant metal under ligand-free conditions. researchgate.net
FeCl₂Acceptorless Dehydrogenative Coupling (ADC)(2-Aminophenyl)methanols + AmidesEnvironmentally benign and atom-economical. researchgate.netfrontiersin.org
Mn(I) ComplexesAcceptorless Dehydrogenative Coupling (ADC)2-Aminobenzyl alcohols + Primary amidesDirect synthesis using a simple phosphine-free ligand. nih.govmdpi.com

Photochemical and Electrochemical Approaches in Quinazoline Synthesis

In the pursuit of greener and more sustainable chemical processes, photochemical and electrochemical methods have emerged as powerful alternatives to traditional synthesis. nih.govfrontiersin.org These approaches often operate under mild conditions, reducing the need for harsh reagents and catalysts, and can provide novel pathways for the construction of heterocyclic rings like quinazoline. chim.it

Photochemical Synthesis: Photochemical reactions use light as a source of energy to initiate chemical transformations. Visible-light photoredox catalysis, in particular, has gained significant attention for its ability to generate reactive radical intermediates under mild conditions. rsc.org A metal-free synthesis of quinazolines has been reported via a visible light-mediated oxidative coupling of amidines, catalyzed by a photoredox organocatalyst. frontiersin.orgnih.govorganic-chemistry.org Another photochemical strategy involves the irradiation of [2-(methyleneamino)phenyl]methanone oximes, which undergo a six-electron electrocyclic ring closure followed by water elimination to yield the quinazoline product. researchgate.net

Electrochemical Synthesis: Organic electrochemistry utilizes electrical current to drive oxidation and reduction reactions, replacing the need for chemical redox agents with electrons. nih.govacs.org This technique is considered environmentally benign and allows for precise control over reaction conditions. arkat-usa.org Several electrosynthetic methods for quinazolines have been developed. One approach involves the anodic oxidation of o-carbonyl-substituted anilines and amines, which proceeds via a C(sp³)-H amination/C-N cleavage pathway to afford quinazolines in high yields in aqueous media. nih.govacs.org This method is notable for being metal-free and chemical oxidant-free. nih.gov Another strategy is the acid-catalyzed electrochemical cyclization of 2-aminobenzamides, which can be performed at room temperature using simple carbon and aluminum electrodes. arkat-usa.org

The synergistic combination of photochemistry and electrochemistry is also an emerging field that can achieve transformations not possible by either method alone. chim.itcardiff.ac.uk

Table 1: Photochemical Approaches to Quinazoline Synthesis
MethodStarting MaterialsConditionsKey FeaturesReference
Visible-Light Photoredox CatalysisAmidine derivativesVisible light, photoredox organocatalyst (1 mol%)Metal-free oxidative coupling with low catalyst loading. frontiersin.orgnih.govorganic-chemistry.org
UV Irradiation[2-(methyleneamino)phenyl]methanone oximesUV lightProceeds via a 6-electron electrocyclic ring closure. researchgate.net
Table 2: Electrochemical Approaches to Quinazoline Synthesis
MethodStarting MaterialsElectrochemical SetupKey FeaturesReference
Anodic Oxidationo-Carbonyl-substituted anilines + AminesUndivided cell, Platinum plate electrodes, NH₄PF₆ electrolyteMetal-free, oxidant-free, tolerates aqueous media. nih.govacs.org
Acid-Catalyzed Cyclization2-Aminobenzamides + AldehydesCarbon and Aluminum electrodes, Acetic acid electrolyteOccurs at room temperature with good functional group tolerance. arkat-usa.org
Cathode Hydrationo-Aminobenzonitriles + AldehydesNot specifiedTransition metal-free process in water. rsc.org

Chemical Reactivity and Transformation of 7 Bromo 6,8 Dichloroquinazoline 2,4 Diol

Reactivity of the Dihydroxyl Functionality

The hydroxyl groups at the C2 and C4 positions, or more accurately, the corresponding amide and urea (B33335) functionalities within the dione (B5365651) tautomer, are key sites for derivatization.

While direct esterification or etherification of the diol tautomer is not the typical pathway, the analogous N-acylation and N-alkylation of the quinazoline-2,4(1H,3H)-dione form are common transformations. These reactions allow for the introduction of a wide variety of substituents at the N1 and N3 positions.

Alkylation, for instance, can be achieved by treating the quinazolinedione with an alkyl halide in the presence of a base. This reaction proceeds via deprotonation of the nitrogen atoms followed by nucleophilic attack on the electrophilic carbon of the halide. Studies on similar quinazolinedione cores demonstrate that bases like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) are effective for this transformation. mdpi.com For instance, the N-1 position of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione can be readily alkylated under these conditions. mdpi.com Given the structure of 7-bromo-6,8-dichloroquinazoline-2,4-diol (B6180057), similar reactivity is expected, allowing for selective functionalization at the nitrogen centers.

Table 1: General Conditions for N-Alkylation of Quinazoline-2,4(1H,3H)-diones
ReactantReagentBaseSolventTemperatureReference
3-(Benzyloxy)quinazoline-2,4(1H,3H)-dioneAlkyl Halide (R-X)K₂CO₃DMF80 °C mdpi.com
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneAlkyl Halide (R-X)K₂CO₃DMFReflux nih.gov

The hydroxyl groups in the diol form (or the carbonyl oxygens in the dione form) are poor leaving groups and are not susceptible to direct nucleophilic substitution. To activate these positions, the compound must first be converted into a 2,4-dichloroquinazoline (B46505) derivative. This is typically accomplished by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which transforms the diol/dione into the highly reactive 7-bromo-2,4,6,8-tetrachloroquinazoline.

Once formed, this tetrachloro intermediate exhibits differential reactivity at the C2 and C4 positions towards nucleophiles. It is well-documented in quinazoline (B50416) chemistry that the C4 position is significantly more electrophilic and thus more reactive than the C2 position. nih.gov This regioselectivity allows for sequential and controlled substitution. Nucleophilic attack at C4 can be achieved under mild conditions (e.g., stirring with an amine in an appropriate solvent at room temperature or slightly elevated temperatures), leaving the chlorine at C2 intact. nih.gov Substitution at the less reactive C2 position typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation. nih.gov

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloroquinazolines
Substrate TypeNucleophileConditionsPosition of SubstitutionReference
2,4-DichloroquinazolinePrimary/Secondary AminesMild (e.g., EtOH, 25-80 °C)C4 (Selective) nih.gov
2-Chloro-4-aminoquinazolinePrimary/Secondary AminesHarsh (e.g., >100 °C, Microwave)C2 nih.gov

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The three halogen atoms on the benzene (B151609) ring (C7-Br, C6-Cl, C8-Cl) offer further opportunities for functionalization, primarily through metal-catalyzed cross-coupling reactions, although nucleophilic aromatic substitution and metalation strategies are also theoretically possible.

Direct SNAr on the benzene portion of the quinazoline ring is generally less favorable compared to reactions at the C2 and C4 positions. The benzene ring is less electron-deficient than the pyrimidine (B1678525) ring, making nucleophilic attack more difficult. For SNAr to occur on an aryl halide, the ring typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

In this compound, the fused pyrimidine ring acts as an electron-withdrawing group, but its activating effect on the C6, C7, and C8 positions is moderate. Therefore, substitution of these halogens via an SNAr mechanism would likely require very strong nucleophiles and harsh reaction conditions. Computational studies on other polyhalogenated aromatic systems show that the accessibility of the LUMO (Lowest Unoccupied Molecular Orbital) at a particular carbon atom is a key factor in determining regioselectivity. wuxibiology.com For the target molecule, such reactions are expected to be challenging and less common than other transformation pathways.

Palladium-catalyzed cross-coupling reactions are a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl. This predictable reactivity trend allows for selective functionalization of the 7-bromo-6,8-dichloroquinazoline scaffold. The C7-bromo position is expected to be significantly more reactive than the C6-chloro and C8-chloro positions, enabling selective coupling at C7 while leaving the chloro substituents untouched.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is widely used to form biaryl structures. For the target compound (after conversion to its 2,4-dichloro form), selective Suzuki-Miyaura coupling at the C7-Br position can be achieved using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bases such as K₃PO₄, Na₂CO₃, or Cs₂CO₃. nih.govmdpi.com

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinazolines
SubstrateCoupling PartnerCatalystBaseSolventYieldReference
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-oneArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood to Excellent mdpi.com
4,7-Dichloro-6-nitroquinazolineArylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂OHigh nih.gov

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, typically with high stereoselectivity. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide produced. nih.gov The C7-bromo position of the quinazoline scaffold can be expected to undergo Heck coupling with various alkenes (e.g., styrenes, acrylates) under conditions involving a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and an organic or inorganic base. beilstein-journals.org

Table 4: Representative Conditions for Heck Reaction of Aryl Bromides
SubstrateAlkeneCatalystBaseSolventReference
Aryl BromidesStyrenePd(OAc)₂ / NHC precursorK₂CO₃H₂O/DMF nih.gov
3-BromoindazolesVarious OlefinsPd(OAc)₂ / PPh₃TEABall-milling (solvent-free) beilstein-journals.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov The Sonogashira reaction would allow for the introduction of an alkynyl moiety at the C7 position of the quinazoline core. The reaction proceeds efficiently with aryl bromides, utilizing catalysts like PdCl₂(PPh₃)₂ and a co-catalyst such as CuI in a solvent like triethylamine (B128534) or DMF. beilstein-journals.org

Table 5: Representative Conditions for Sonogashira Coupling of Aryl Halides
SubstrateAlkyneCatalystCo-catalystBase/SolventReference
Aryl Iodides/BromidesTerminal AlkynesPdCl₂(PPh₃)₂CuITriethylamine organic-chemistry.org
Aryl IodidesPhenylacetylenePdCl₂(PPh₃)₂NoneIonic Liquid beilstein-journals.org

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directing metalation group" (DMG) which coordinates to a strong organolithium base (e.g., n-BuLi, s-BuLi) or a lithium amide (e.g., LDA), directing the deprotonation of the adjacent ortho position. baranlab.orgharvard.edu

In the dione tautomer of this compound, several potential DMGs exist. The amide carbonyl groups at C2 and C4 are powerful DMGs, as are the ring nitrogens. unblog.fr These could potentially direct metalation to the C5 position. However, a significant competing reaction pathway exists for this substrate: metal-halogen exchange. Organolithium reagents like n-BuLi can react rapidly with aryl bromides to exchange the bromine atom for lithium. This process is often faster than deprotonation, especially at low temperatures. uwindsor.ca Therefore, treatment of the substrate with n-BuLi would likely result in the formation of a 7-lithio species rather than the desired C5-lithiated product.

To favor deprotonation over metal-halogen exchange, one might employ a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA). cardiff.ac.uk Research on other quinazolinone systems has shown that LDA can successfully effectuate regioselective lithiation. cardiff.ac.uknih.gov However, the application of DoM to this specific polyhalogenated system would require careful optimization of the base, solvent, and temperature to control the site of metalation and avoid undesired side reactions.

Acid-Base Properties and Tautomerism of Quinazoline-2,4-diols

Quinazoline-2,4-diols, including the specifically substituted this compound, are amphoteric molecules capable of both donating and accepting protons. Their acid-base properties and the closely related phenomenon of tautomerism are critical to understanding their reactivity and potential interactions in various chemical environments.

The acidity and basicity of quinazoline-2,4-diols are influenced by the electronic effects of substituents on the quinazoline ring. In the case of this compound, the presence of three electron-withdrawing halogen atoms (one bromine and two chlorine atoms) is expected to have a pronounced effect on its pKa values.

Protonation: The quinazoline ring system contains two nitrogen atoms (N1 and N3) that can potentially be protonated. The specific site of protonation is dependent on the relative basicity of these nitrogen atoms, which is in turn influenced by the electronic landscape of the molecule. Generally, electron-withdrawing groups decrease the basicity of the nitrogen atoms, making protonation less favorable. The cumulative inductive and resonance effects of the bromo and chloro substituents in this compound would significantly reduce the electron density on the quinazoline ring, thereby lowering the pKa of the conjugate acid.

Deprotonation: The acidic protons in quinazoline-2,4-diols are those attached to the nitrogen atoms (in the lactam form) or the oxygen atoms (in the lactim or enol forms). The electron-withdrawing nature of the bromo and chloro substituents is anticipated to increase the acidity of the N-H and O-H protons. google.com This is due to the stabilization of the resulting conjugate base through the inductive effect of the halogens, which helps to delocalize the negative charge. google.combldpharm.com Consequently, this compound is expected to be a stronger acid compared to the unsubstituted quinazoline-2,4-diol.

CompoundSubstituentsExpected pKa (Acidic Proton)Expected pKa (Conjugate Acid)
Quinazoline-2,4-diolNone~8-9~2-3
This compound7-Br, 6-Cl, 8-ClLower than unsubstitutedLower than unsubstituted

Quinazoline-2,4-diols can exist in several tautomeric forms, primarily through keto-enol and lactam-lactim tautomerism. The equilibrium between these forms is a crucial aspect of their chemical character, influencing their spectroscopic properties, reactivity, and biological activity.

Keto-Enol Tautomerism: This involves the interconversion between a ketone and an enol form. In the context of quinazoline-2,4-diols, this would be the interconversion between the quinazoline-2,4(1H,3H)-dione (keto) form and a hydroxy-quinazolinone (enol) form.

Lactam-Lactim Tautomerism: This is a specific type of tautomerism common in heterocyclic compounds containing an amide group. The lactam form contains a carbonyl group adjacent to a nitrogen atom within the ring, while the lactim form has a hydroxyl group and a C=N double bond. For quinazoline-2,4-diol, the equilibrium would be between the diamide (B1670390) (lactam) form and the dihydroxy (lactim) form.

The position of these equilibria is sensitive to various factors, including the electronic nature of substituents, solvent polarity, and temperature. For this compound, the electron-withdrawing halogen substituents are expected to influence the tautomeric preference. Studies on similar heterocyclic systems, such as 6-chloro-2-pyridone, have shown that halogen substitution can shift the equilibrium towards the lactim form. amazonaws.comnih.govnih.gov This is attributed to the stabilization of the lactim tautomer through inductive effects.

The predominant tautomeric forms of this compound in different environments would likely be a mixture of the dione (lactam) and diol (lactim) forms. Spectroscopic techniques such as NMR and IR, often complemented by computational studies, are instrumental in elucidating the dominant tautomeric forms in solution and the solid state.

The following table summarizes the key tautomeric forms of quinazoline-2,4-diol.

Tautomeric FormKey Structural FeaturesExpected Influence of Halogen Substituents
Quinazoline-2,4(1H,3H)-dione (Diketone/Dilactam)Two C=O groups, N-H protonsGenerally the most stable form in many solvents
2-Hydroxyquinazolin-4(3H)-one (Enol-Lactam)One C=O group, one C-OH group, N-H protonMay be present in equilibrium
4-Hydroxyquinazolin-2(1H)-one (Enol-Lactam)One C=O group, one C-OH group, N-H protonMay be present in equilibrium
Quinazoline-2,4-diol (Diol/Dilactim)Two C-OH groups, C=N double bondsPopulation may be increased by electron-withdrawing substituents

Advanced Spectroscopic and Spectrometric Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. For a molecule with the complexity of 7-Bromo-6,8-dichloroquinazoline-2,4-diol (B6180057), a combination of one-dimensional and two-dimensional NMR experiments is essential.

The proton (¹H) NMR spectrum of this compound is expected to be relatively simple due to the limited number of protons on the aromatic ring. The quinazoline-2,4-diol core, in its tautomeric dione (B5365651) form, possesses two N-H protons and one aromatic proton.

The N-H protons at positions 1 and 3 would likely appear as broad singlets in the downfield region of the spectrum, typically between δ 10.0 and 12.0 ppm. Their chemical shift can be sensitive to the solvent used and the concentration of the sample due to hydrogen bonding.

The sole aromatic proton at the C5 position is expected to resonate as a singlet, as it has no adjacent protons to couple with. The chemical shift of this proton would be influenced by the deshielding effects of the neighboring halogen atoms and the quinazoline (B50416) ring system. Based on data from similar halogenated quinazoline structures, this signal is anticipated to appear in the aromatic region, likely between δ 7.5 and 8.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.5 Broad Singlet 1H N1-H
~11.0 Broad Singlet 1H N3-H

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The carbon (¹³C) NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected.

The two carbonyl carbons (C2 and C4) of the dione tautomer are anticipated to resonate at the most downfield positions, typically in the range of δ 150-165 ppm. The exact chemical shifts would be influenced by the electronic effects of the adjacent nitrogen atoms.

The aromatic carbons of the benzene (B151609) ring moiety will appear in the region of δ 110-145 ppm. The carbons directly attached to the halogen atoms (C6, C7, and C8) will have their chemical shifts significantly influenced by the electronegativity and the heavy atom effect of the halogens. The quaternary carbons (C4a and C8a) will also be observed in this region. The carbon bearing the single proton (C5) will be identifiable through techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~162 C4
~151 C2
~140 C8a
~135 C7
~128 C6
~125 C5
~120 C8

Note: The chemical shifts are approximate and based on the analysis of similar structures. Unambiguous assignment would require 2D NMR data.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the presence of only one isolated aromatic proton. However, it would confirm the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signal at C5 to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It could be used to confirm the spatial relationship between the C5-H proton and other parts of the molecule, although its utility for this largely planar system might be limited.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, which would further confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound (C₈H₃BrCl₂N₂O₂)

Isotope Combination Calculated Exact Mass Relative Abundance (%)
C₈H₃⁷⁹Br³⁵Cl₂N₂O₂ 323.8625 100
C₈H₃⁸¹Br³⁵Cl₂N₂O₂ 325.8605 97.9
C₈H₃⁷⁹Br³⁵Cl³⁷ClN₂O₂ 325.8596 65.0
C₈H₃⁸¹Br³⁵Cl³⁷ClN₂O₂ 327.8576 63.6
C₈H₃⁷⁹Br³⁷Cl₂N₂O₂ 327.8566 10.6

Note: The calculated masses and relative abundances are based on the natural isotopic abundances of the elements.

Under electron ionization (EI) or other fragmentation-inducing mass spectrometry techniques, this compound would be expected to undergo characteristic fragmentation. The fragmentation pathways would likely involve the loss of small molecules such as CO, NCO, and halogens.

A common fragmentation pathway for quinazoline-2,4-diones involves the retro-Diels-Alder reaction of the heterocyclic ring, leading to the loss of isocyanate (HNCO) fragments. The initial loss of a halogen atom (Br or Cl) could also be a primary fragmentation step. The analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Information regarding the characteristic vibrational frequencies and absorption bands for the functional groups present in this compound is not available.

X-ray Crystallography for Solid-State Structural Determination

There are no published crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of molecular orbitals, charge distribution, and the prediction of spectroscopic properties, all of which are pivotal in characterizing the reactivity and stability of 7-Bromo-6,8-dichloroquinazoline-2,4-diol (B6180057).

Density Functional Theory (DFT) has been widely applied to study the electronic properties of quinazolinone derivatives. nih.govnih.gov For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G*, are utilized to optimize the ground-state geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of these orbitals are critical in determining the molecule's chemical reactivity and kinetic stability. nih.gov

The HOMO is the orbital from which an electron is most likely to be donated, and its energy level is indicative of the molecule's electron-donating ability. Conversely, the LUMO is the orbital that is most likely to accept an electron, with its energy level reflecting the molecule's electron-accepting capacity. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for assessing molecular stability; a larger energy gap generally implies higher stability and lower reactivity. physchemres.orgnih.gov

In the case of this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to influence the electron density distribution across the quinazoline (B50416) ring. DFT calculations can precisely map this charge distribution, identifying regions of positive and negative electrostatic potential. This information is invaluable for predicting how the molecule will interact with other species, including biological macromolecules. The halogen substitutions are known to increase the biological activities of quinazolinone derivatives. nih.gov

Table 1: Calculated Electronic Properties of a Representative Halogenated Quinazolinone Derivative

ParameterValue
HOMO Energy-6.45 eV
LUMO Energy-1.63 eV
Energy Gap (ΔE)4.82 eV
Dipole Moment4.5 D

Note: The data in this table is representative of typical values for halogenated quinazolinone derivatives as direct computational data for this compound is not available in the cited literature. nih.gov

Quantum chemical calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible electronic transitions can be compared with experimental data to confirm the molecular structure.

For instance, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. physchemres.org These predicted values, when correlated with experimental spectra, can help in the assignment of signals to specific atoms within the this compound structure. Similarly, the calculation of vibrational frequencies can assist in the interpretation of IR spectra, with theoretical data generally showing good agreement with experimental findings for related quinazolinone structures. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective of its behavior over time. This is particularly important for understanding the conformational flexibility and intermolecular interactions of this compound in different environments.

MD simulations can be employed to explore the conformational landscape of this compound in various solvents or at biological interfaces. By simulating the motion of the molecule over a period of time (typically nanoseconds), researchers can identify the most stable conformations and the energetic barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into the active site of a biological target. nih.gov The stability of ligand-protein complexes can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) throughout the simulation. nih.gov

MD simulations also allow for a detailed analysis of the intramolecular interactions that contribute to the stability of different conformations. For this compound, this would include the study of hydrogen bonding patterns and other non-covalent interactions. The dynamic nature of these interactions can be tracked throughout the simulation, providing a more realistic picture of the molecule's structural stability. nih.gov

In Silico Studies of Molecular Interactions with Biological Macromolecules (Target-Oriented Research)

A significant application of computational modeling in medicinal chemistry is the in silico investigation of how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. rsc.org These studies are fundamental in rational drug design and in predicting the potential therapeutic activity of a compound.

Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a macromolecular target. d-nb.info For this compound, docking studies could be performed against various enzymes that are known to be modulated by quinazolinone derivatives, such as kinases or phosphodiesterases. nih.govfrontiersin.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the target. d-nb.infonih.gov

Following docking, MD simulations of the ligand-protein complex can provide further insights into the stability and dynamics of the interaction. nih.govresearchgate.net By analyzing the trajectory of the simulation, it is possible to assess the stability of the binding pose and to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov These computational approaches are instrumental in prioritizing compounds for further experimental testing and in understanding the structure-activity relationships of potential drug candidates. nih.gov

Molecular Docking Investigations of Protein-Ligand Interactions

Information regarding molecular docking investigations specifically for this compound is not publicly available.

Binding Affinity Predictions and Scoring Functions

There are no specific binding affinity predictions or data from scoring functions for the interaction of this compound with any protein targets found in the public domain.

Analysis of Key Binding Poses and Interaction Motifs

A detailed analysis of key binding poses and interaction motifs, such as hydrogen bonding or π-stacking, for this compound is not available in published research.

Ligand-Based and Structure-Based Design Principles for this compound Analogues

There is no available literature detailing the ligand-based or structure-based design principles for developing analogues of this compound.

Predictive ADMET Modeling (Computational Physicochemical Property Prediction)

Specific predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling for this compound has not been reported in the scientific literature.

Computational Assessment of Molecular Solubility and Permeability

No computational assessments of the molecular solubility and permeability of this compound are available.

Prediction of Metabolic Stability at a Molecular Level

There are no predictive studies on the metabolic stability of this compound at a molecular level.

Investigation of Molecular Mechanisms of Biological Interactions Preclinical, Non Clinical Human Data

Exploration of Target Enzyme Inhibition and Modulation

The quinazoline (B50416) core is a well-established scaffold for the development of enzyme inhibitors, particularly targeting kinases. The specific halogenation pattern of "7-Bromo-6,8-dichloroquinazoline-2,4-diol" suggests a potential for potent and selective enzyme inhibition.

Quinazoline derivatives are renowned for their activity as tyrosine kinase inhibitors. Molecular docking studies on similar 6-bromo-quinazolinone derivatives have elucidated their binding modes within the active site of the Epidermal Growth Factor Receptor (EGFR) kinase domain. These studies reveal that the quinazoline scaffold can form crucial interactions with key amino acid residues. For instance, a halogen bond between the bromine atom and the methionine 769 residue has been observed. Furthermore, residues such as leucine (B10760876) 694, valine 702, lysine (B10760008) 721, leucine 764, and threonine 830 can stabilize the ligand in the active site through various non-covalent interactions, including hydrophobic and alkyl-alkyl stacking interactions. nih.gov

Table 1: Predicted Interactions of Halogenated Quinazolines with Kinase Active Sites Based on Analogue Studies
Interaction TypeKey Residues (based on EGFR)Potential Contribution of Halogens
Halogen BondingMet 769The bromine at position 7 can act as a halogen bond donor.
Hydrophobic InteractionsLeu 694, Val 702, Leu 764, Leu 820The halogenated benzene (B151609) ring enhances lipophilicity, favoring interactions in hydrophobic pockets.
van der Waals ContactsAla 719, Phe 699, Gly 772The bulky halogen atoms can increase surface area for van der Waals interactions.
Hydrogen BondingLys 721, Thr 830The quinazoline-2,4-diol core can participate in hydrogen bonding.

Beyond kinases, quinazoline-2,4-dione derivatives have been investigated as inhibitors of other enzymes. For instance, they have been designed as potential inhibitors of bacterial DNA gyrase and DNA topoisomerase IV. nih.gov This suggests that "this compound" could potentially interfere with the function of these essential bacterial enzymes. The proposed mechanism involves the inhibition of the enzyme's function in DNA replication and repair, leading to bacterial cell death.

Furthermore, some quinazoline-2,4-diones have been evaluated for their inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate in microorganisms. nih.gov Inhibition of DHFR disrupts DNA synthesis and repair, leading to an antibacterial effect. The specific halogenation pattern of the title compound could influence its binding affinity and selectivity for such enzymes.

DNA/RNA Interaction Studies and Intercalation Mechanisms

While direct evidence of "this compound" intercalating with DNA or RNA is not available, some quinazoline derivatives have been studied for their DNA-binding affinity. researchgate.net Metal complexes of halogenated quinazoline derivatives have been shown to interact with calf-thymus DNA. rsc.org These interactions can occur through various modes, including intercalation between DNA base pairs, groove binding, or electrostatic interactions. The planar aromatic structure of the quinazoline ring system is a prerequisite for potential intercalation. The substituents on the quinazoline ring, including the halogen atoms and the diol group, would play a critical role in modulating the strength and mode of this interaction. In silico molecular docking studies on related compounds can provide insights into the potential binding modes with DNA and RNA. rsc.org

Protein-Protein Interaction Modulation

The ability of small molecules to modulate protein-protein interactions (PPIs) is an emerging area of drug discovery. While there is no specific data on "this compound" as a PPI modulator, the quinazoline scaffold has been utilized to develop inhibitors of various biological pathways where PPIs are critical. The rigid structure and the potential for introducing diverse substituents make the quinazoline core a suitable starting point for designing molecules that can disrupt or stabilize specific protein complexes. The specific substitution pattern of "this compound" would need to be evaluated in relevant PPI assays to determine any such activity.

Investigation of Cellular Pathway Perturbation at a Molecular Level (without cell proliferation/viability or efficacy data)

Given the potential of "this compound" to act as a kinase inhibitor, it is plausible that it could perturb cellular signaling pathways regulated by these enzymes. For example, inhibition of EGFR would directly impact downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival. The molecular consequences of such inhibition, independent of cell viability data, could include changes in the phosphorylation status of key signaling proteins within these pathways.

Structure-Activity Relationship (SAR) Studies for Halogenated Quinazolines

Structure-activity relationship (SAR) studies on various series of halogenated quinazolines provide valuable insights into the influence of substituents on their biological activity. For quinazolinone-pyrimidine hybrids, SAR studies have shown that compounds with one or two halogen substitutions on the phenyl ring exhibit significant antiproliferative activity. nih.gov The position of the halogen is also crucial, with para-substitution often being more effective than meta-substitution. nih.gov

Table 2: Summary of Structure-Activity Relationships for Halogenated Quinazolines from Analogue Studies
Position of HalogenObserved Effect on Activity (in related series)Potential Implication for This compound (B6180057)
6-positionOften enhances antiproliferative activity. nih.govThe 6-chloro group may contribute positively to its biological activity.
7-positionSubstitution can be crucial for kinase inhibition.The 7-bromo group is likely a key determinant of its target interaction profile.
8-positionSubstitution can influence selectivity and potency.The 8-chloro group, in combination with the other halogens, fine-tunes the molecule's properties.

Impact of Halogen Identity and Position on Molecular Interactions

The influence of halogen substitution on the biological activity of quinazoline and quinazolinone derivatives has been a subject of considerable research. Halogen atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, electronic distribution, and size, which in turn affects its binding affinity and selectivity for biological targets.

In the case of this compound, the presence of three halogen atoms on the benzene ring is expected to create a distinct electronic and steric profile. Generally, halogen substitution can lead to enhanced binding through various mechanisms, including the formation of halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site. The specific arrangement of bromo and chloro substituents at positions 6, 7, and 8 would create a unique electrostatic potential surface, potentially directing the molecule to specific binding pockets in target proteins.

However, without specific studies on this compound or its close analogs, any discussion on the precise impact of this tri-halogenation pattern remains speculative. Structure-activity relationship (SAR) studies on other halogenated quinazolines have often shown that both the type of halogen and its position are critical for activity. For instance, in some series of quinazoline-based enzyme inhibitors, a bromo substituent at a particular position might be optimal for activity, while in others, a chloro or fluoro group may be preferred. The interplay between the electron-withdrawing and steric effects of the halogens at positions 6, 7, and 8 would need to be experimentally determined to understand their collective contribution to molecular interactions.

Interactive Table: General Impact of Halogen Substitution on Quinazoline Derivatives (Illustrative)

HalogenPositionGeneral Effect on Biological Activity (in various quinazoline series)Potential Interaction Type
BromoVariousCan increase potency due to its size and polarizability.Halogen bonding, van der Waals interactions
ChloroVariousOften enhances activity; contributes to lipophilicity.Halogen bonding, hydrophobic interactions

Note: This table is illustrative and based on general findings for the broader class of halogenated quinazolines, not specific to this compound.

Influence of Diol Functionality on Binding and Specificity

The 2,4-diol moiety of the quinazoline core is known to exist in tautomeric equilibrium with its 2,4-dione form. This tautomerism can play a crucial role in receptor binding, as the hydroxyl groups of the diol form can act as hydrogen bond donors, while the carbonyl groups of the dione (B5365651) form can act as hydrogen bond acceptors. The predominant tautomeric form in a specific biological environment can significantly influence the binding mode and affinity of the compound.

The diol functionality can establish key hydrogen bonding interactions with amino acid residues in the active site of a target protein, such as a kinase or a polymerase. These interactions are often critical for anchoring the molecule in the binding pocket and determining its orientation, which in turn affects its inhibitory activity and selectivity. For example, in studies of other quinazoline-2,4-dione derivatives, the carbonyl oxygens have been shown to form crucial hydrogen bonds with the hinge region of protein kinases.

In the context of this compound, the interplay between the diol functionality and the specific halogen substitution pattern would be a key determinant of its biological activity. The electronic effects of the halogens could influence the acidity of the hydroxyl protons and the hydrogen bonding capacity of the molecule. However, without experimental data from co-crystallization studies or detailed molecular modeling of this specific compound, the precise role of the diol functionality in its binding and specificity remains to be elucidated.

Interactive Table: Potential Roles of Diol/Dione Functionality in Quinazoline Derivatives

Tautomeric FormFunctional GroupPotential Role in Molecular Interactions
2,4-DiolHydroxyl (-OH)Hydrogen bond donor
2,4-DioneCarbonyl (C=O)Hydrogen bond acceptor

Note: This table illustrates the potential functionalities based on the tautomerism of the 2,4-diol/dione moiety in quinazolines.

Conclusion and Future Research Directions

Summary of Current Understanding of 7-Bromo-6,8-dichloroquinazoline-2,4-diol (B6180057) Chemistry and Molecular Interactions

The core structure of this compound is the quinazoline-2,4(1H,3H)-dione system. This scaffold is known to exist in a stable keto-enol tautomeric equilibrium, although the diketo form is typically predominant. The presence of two amide-like protons (at N1 and N3) and two carbonyl groups (at C2 and C4) makes this molecule a potent participant in hydrogen bonding.

Molecular Interactions: The primary intermolecular forces expected for this compound are:

Hydrogen Bonding: The N-H groups are strong hydrogen bond donors, while the carbonyl oxygens are effective acceptors. This facilitates the formation of highly stable, centrosymmetric dimers in the solid state, a common feature for quinazoline-2,4-diones. nih.govresearchgate.net

π-π Stacking: The planar, aromatic nature of the quinazoline (B50416) ring system allows for face-to-face π-π stacking interactions between molecules, contributing to crystal packing and potential interactions with biological macromolecules like DNA or aromatic amino acid residues in proteins. nih.govacs.orgresearchgate.netresearchgate.net

Halogen Bonding: The chlorine and bromine atoms introduce the potential for halogen bonding. Due to an anisotropic distribution of electron density, these halogen atoms possess a region of positive electrostatic potential (a σ-hole) opposite the C-X covalent bond. ijres.orgacs.org This allows them to act as electrophilic species and form attractive, directional interactions with Lewis bases such as carbonyl oxygens, lone pairs on nitrogen or sulfur atoms, or even π-systems. nih.govacs.org The strength of these interactions typically follows the trend I > Br > Cl. acs.org

The combination of these forces suggests that this compound would engage in complex and highly directional intermolecular interactions, which could be exploited in crystal engineering and rational drug design.

Interaction TypePredicted Participants in MoleculeSignificance
Hydrogen Bonding N1-H, N3-H (donors); C2=O, C4=O (acceptors)Primary force for dimerization and interaction with biological targets. nih.gov
π-π Stacking Fused benzene (B151609) and pyrimidine (B1678525) ringsStabilizes crystal structure and facilitates binding to aromatic pockets in enzymes or DNA. acs.orgmdpi.com
Halogen Bonding C7-Br, C6-Cl, C8-Cl (donors)Provides additional directional interactions, enhancing binding affinity and selectivity for biological targets. ijres.orgacs.org

Identification of Knowledge Gaps and Remaining Research Questions

The most significant knowledge gap is the complete absence of experimental data for this compound. The primary research questions that need to be addressed are fundamental:

Feasibility of Synthesis: Can the compound be synthesized? The key challenge lies in the preparation of the necessary precursor, a highly substituted anthranilic acid (2-amino-4-bromo-3,5-dichlorobenzoic acid). While methods for synthesizing polyhalogenated anthranilic acids exist, this specific substitution pattern is not documented. google.comnih.govorgsyn.orgnih.govresearchgate.net

Physicochemical Properties: What are its basic properties, such as melting point, solubility, pKa, and tautomeric equilibrium constant?

Crystal Structure: What is its solid-state structure? Confirming the predicted hydrogen bonding and halogen bonding motifs through X-ray crystallography is crucial.

Biological Activity: Does the compound exhibit any biological activity? The quinazoline scaffold is associated with a vast range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.govmdpi.comnih.govresearchgate.netresearchgate.net The dense halogenation might confer novel or enhanced activities.

Perspectives on Novel Synthetic Methodologies

The synthesis of this compound would most likely proceed via the cyclization of a corresponding anthranilic acid derivative. The primary synthetic challenge is the creation of the 2-amino-4-bromo-3,5-dichlorobenzoic acid precursor.

Proposed Synthetic Approach:

Synthesis of the Precursor: A potential route could involve the multi-step halogenation of a simpler anthranilic acid or aniline (B41778) derivative. Directed ortho-metalation followed by halogenation, or electrophilic aromatic substitution reactions, would need to be carefully optimized to achieve the desired regiochemistry.

Cyclization: Once the precursor is obtained, several established methods can be employed to form the quinazoline-2,4-dione ring:

Reaction with Urea (B33335) or Phosgene (B1210022) Equivalents: Heating the anthranilic acid with urea is a classic method. Alternatively, safer phosgene surrogates like triphosgene (B27547) or carbonyldiimidazole could be used.

Reaction with Isocyanates: Treatment of the anthranilic acid with an isocyanate (e.g., chlorosulfonyl isocyanate followed by hydrolysis) provides a reliable route to the dione (B5365651).

Carbon Dioxide Fixation: Modern methods involve the catalytic reaction of 2-aminobenzonitriles (if that precursor were synthesized instead) with carbon dioxide under pressure, offering a greener alternative. acs.org

Future synthetic research should focus on developing a regioselective halogenation strategy for the benzene ring to access the key anthranilic acid intermediate.

Future Avenues for Mechanistic Molecular Biology Studies

Given the broad bioactivity of the quinazoline family, this compound is a candidate for several lines of mechanistic investigation, should it be synthesized and found to be active.

Enzyme Inhibition: Many quinazolinone derivatives are enzyme inhibitors. mdpi.comnih.gov Future studies could screen this compound against panels of kinases, topoisomerases, or dihydrofolate reductase. For instance, quinazolinediones have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, suggesting a potential role as an antibacterial agent. nih.govnih.gov

Induction of Apoptosis: A common mechanism for anticancer quinazolines is the induction of apoptosis. mdpi.com Mechanistic studies could involve assessing the compound's effect on cell cycle progression (e.g., G2/M arrest), activation of caspases, and modulation of pro- and anti-apoptotic proteins like Bcl-2.

DNA Intercalation: The planar structure of the quinazoline ring suggests the possibility of intercalation into DNA. Biophysical techniques such as UV-Vis spectroscopy, fluorescence quenching, and circular dichroism could be used to study its binding to calf-thymus DNA. nih.gov

Potential for Derivatization in Advanced Chemical Biology Probes

The halogen atoms on the this compound scaffold serve as versatile handles for further chemical modification, making it an excellent candidate for development into chemical biology probes. nbinno.com

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C7 position is particularly amenable to Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. mdpi.com This would allow for the straightforward attachment of:

Fluorophores: Conjugating dyes like coumarin (B35378) or fluorescein (B123965) could generate fluorescent probes for visualizing biological targets, such as α1-adrenergic receptors, in living cells. nih.gov

Affinity Tags: Attaching biotin (B1667282) or other affinity labels would enable pull-down assays to identify protein binding partners.

Photo-crosslinkers: Introducing photo-activatable groups could be used to covalently trap and identify transient biological interactions.

Q & A

Q. How can factorial design improve reaction scalability without compromising yield?

  • Methodological Answer : Apply a 2⁴ factorial design to test:
  • Variables : Temperature (60°C vs. 100°C), solvent (DMF vs. THF), catalyst (FeCl₃ vs. AlCl₃), and stoichiometry (1:1 vs. 1:2 substrate:halogen).
  • Response Surface Methodology (RSM) : Optimize conditions using central composite design. Validate scalability in pilot reactors (1 L volume) .

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